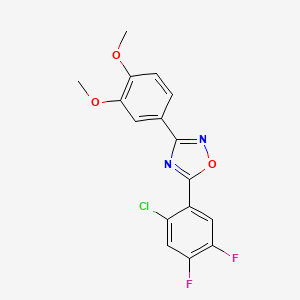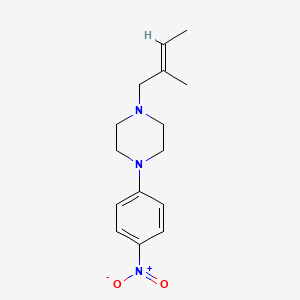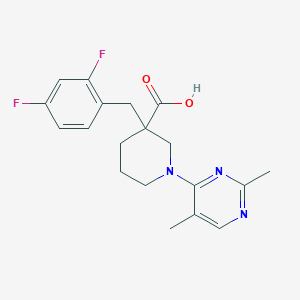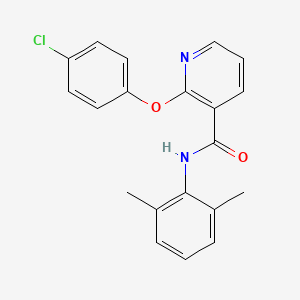
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用机制
The mechanism of action of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It also disrupts the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been reported to have low binding affinity for human serum albumin, indicating that it may have good bioavailability. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound.
实验室实验的优点和局限性
One of the main advantages of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its potent anticancer and antifungal activity. It also exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent. However, the limitations of this compound include its limited solubility in water and its high cost of synthesis.
未来方向
The potential applications of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in scientific research are vast. Some of the future directions for this compound include:
1. Development of more efficient synthesis methods to reduce the cost of production.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its potential for clinical use.
3. Exploration of the potential applications of this compound in materials science, such as in the development of new polymers.
4. Investigation of the potential of this compound as an insecticide or herbicide in agriculture.
5. Development of new derivatives of this compound to improve solubility and bioavailability.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent anticancer and antifungal activity, low toxicity, and unique chemical structure make it an attractive candidate for further development. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as to explore its potential applications in materials science and agriculture.
合成方法
The synthesis of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4,5-difluoroaniline with 3,4-dimethoxybenzaldehyde in the presence of a catalyst and a solvent. The reaction proceeds via a condensation reaction, followed by cyclization to form the oxadiazole ring. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
The unique chemical structure of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole makes it a promising candidate for various applications in scientific research. One of the most significant applications is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown potential as an antifungal agent, with activity against Candida albicans.
属性
IUPAC Name |
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O3/c1-22-13-4-3-8(5-14(13)23-2)15-20-16(24-21-15)9-6-11(18)12(19)7-10(9)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXSDPHLICPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![3-methyl-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5437708.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5437715.png)
![2-[(4-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5437738.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5437756.png)

![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5437774.png)



